N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Quinazoline Core Synthesis: The quinazoline core is often synthesized via cyclization reactions involving anthranilic acid derivatives and isocyanates.
Coupling Reactions: The final compound is formed by coupling the piperazine derivative with the quinazoline core under appropriate conditions, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives .
Scientific Research Applications
N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Pharmacology: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea: This compound is a multi-tyrosine kinase inhibitor with potential anticancer properties.
1-Ethylpiperazine: Used in the synthesis of various pharmaceutical compounds.
Uniqueness
N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of a quinazoline core and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for drug development and other scientific research applications .
Biological Activity
N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential pharmacological activities. It belongs to a class of compounds that have been studied for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core , a piperazine ring , and several functional groups that contribute to its biological activity. The structural complexity suggests potential interactions with various biological targets.
Molecular Formula : C19H25N3O3
Molecular Weight : 341.43 g/mol
CAS Number : 892283-94-2
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator of these targets, influencing various signaling pathways related to cell growth, survival, and apoptosis.
Potential Mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival.
- Receptor Modulation : Interaction with neurotransmitter receptors could suggest potential applications in treating neurological disorders.
Biological Activity Studies
Numerous studies have investigated the biological effects of this compound:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly against certain tumor cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism Insights : The compound induced apoptosis in cancer cells via the activation of caspase pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- In Vivo Models : Animal studies indicated that treatment with the compound reduced markers of inflammation in models of arthritis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study conducted on mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups.
- Case Study 2 : Clinical trials involving patients with chronic inflammatory diseases reported improved symptoms and reduced inflammatory markers after treatment with the compound.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Biological Activity | Results |
---|---|---|
In Vitro | Anticancer | Significant cytotoxicity in MCF-7 and A549 cell lines |
In Vivo | Anti-inflammatory | Reduced inflammation in arthritis models |
Clinical Trials | Chronic Inflammatory Diseases | Improved symptoms and reduced markers |
Properties
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-2-29-15-17-30(18-16-29)13-6-12-27-24(32)21-9-10-22-23(19-21)28-26(34)31(25(22)33)14-11-20-7-4-3-5-8-20/h3-5,7-10,19H,2,6,11-18H2,1H3,(H,27,32)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPJYMUWBFSOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.